(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a methoxy group attached to a pyrazine ring, which is a six-membered ring with two nitrogen atoms . The morpholino group is a six-membered ring containing one nitrogen and one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The methoxy group could be introduced through a methylation reaction, and the pyrazine ring could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and groups. The pyrrolidine and pyrazine rings would likely be planar, while the morpholino ring might have a puckered conformation .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The pyrrolidine ring might undergo reactions at the nitrogen atom, such as alkylation or acylation . The pyrazine ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the flexibility of the molecule could all affect its properties .Scientific Research Applications
Crystal Structure and Morpholino Derivatives
Studies on compounds with morpholino groups and related structures offer insights into their chemical behavior and potential applications. For example, the synthesis and crystal structure analysis of compounds such as 12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one reveal how morpholino rings adopt specific conformations, which could influence the compound's reactivity and interaction with biological targets (Bakare, John, Butcher, & Zalkow, 2005).
Synthesis of Bioactive Compounds
The process of synthesizing new compounds with potential biological activities often involves morpholino groups. For instance, the synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one highlights the role of such derivatives as intermediates in developing biologically active molecules, suggesting avenues for creating new therapeutic agents (Wang, Wang, Xu, Wu, Tang, & Zheng, 2016).
Antimicrobial and Antiproliferative Activities
Compounds containing morpholino and related structures have been evaluated for their antimicrobial and antiproliferative activities. For example, the synthesis and antibacterial activity of Mannich Bases of 3, 4-Dihydro-8-Methoxy-2H-1, 2, 4-Triazino[3, 4-b] Benzothiazole-3, 4-Dione demonstrate how structural modifications can enhance antimicrobial properties, offering potential for the development of new antibiotics (Vartale, Bhosale, Khansole, Kulkarni, & Jadhav, 2008).
Chemical Synthesis Techniques
Research into the synthesis techniques of morpholino-containing compounds, such as the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], provides valuable methodologies that could be applied to the synthesis and study of "(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone". Such approaches enable the creation of compounds with high enantiopurity and structural diversity, important for pharmaceutical applications (Chen, Wei, Luo, Xiao, & Gong, 2009).
Future Directions
The future research directions for this compound could include further studies to determine its physical and chemical properties, its reactivity, and its potential uses. It could also be interesting to investigate its biological activity, for example, by testing it against various biological targets .
properties
IUPAC Name |
[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-20-12-8-15-9-13(16-12)22-11-2-3-18(10-11)14(19)17-4-6-21-7-5-17/h8-9,11H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMJTZSTMKUIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone |
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